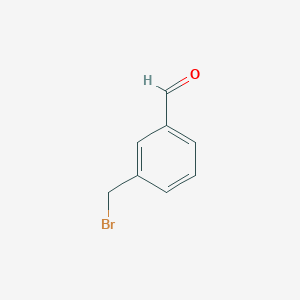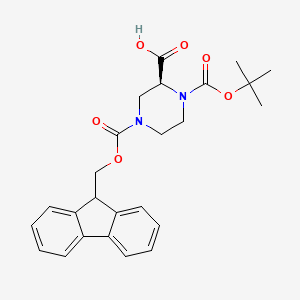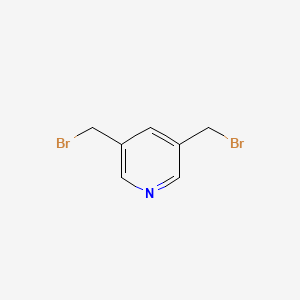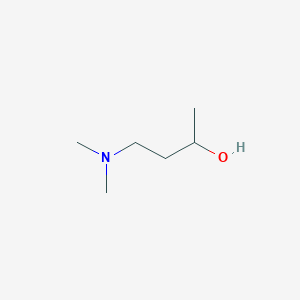
4-(Dimethylamino)butan-2-ol
Übersicht
Beschreibung
The compound 4-(Dimethylamino)butan-2-ol is a chemical of interest due to its potential applications in various fields, including pharmaceuticals. It is a structural motif present in several compounds that exhibit biological activity. For instance, derivatives of this compound have been synthesized for antimicrobial evaluation, with some showing promising levels of antifungal activity . Additionally, certain diastereoisomers of this compound with modifications have been found to possess significant antituberculosis activity and are in the final stages of clinical trials .
Synthesis Analysis
The synthesis of derivatives of 4-(Dimethylamino)butan-2-ol involves several steps, including reduction, fractional crystallization, and acylation. In one study, 4-dimethylamino-3-phenyl-2-butanone was reduced to yield diastereoisomeric alcohols, which were then separated by fractional crystallization of their hydrochloride salts . Another approach involved the Wittig reaction to prepare 4-(N,N-dimethylamino)phenylethyne, which was then subjected to oxidative dimerization to obtain a dimeric structure .
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Dimethylamino)butan-2-ol has been characterized using various spectroscopic techniques, including PMR spectroscopy and mass spectrometry . Additionally, X-ray diffraction has been used to determine the crystal structures of related compounds, providing insights into their molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 4-(Dimethylamino)butan-2-ol derivatives includes the ability to form charge-transfer complexes with acceptors such as TCNE. This is exemplified by the synthesis of a 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne, which forms a 1:1 charge-transfer complex with TCNE, as confirmed by X-ray structure analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)butan-2-ol derivatives are influenced by their molecular structure. The crystal packing of these compounds often involves hydrogen bonds that link the molecules together to form dimers, which can affect their solubility, melting points, and other physical properties . The presence of the dimethylamino group can also impart basicity to the molecule, influencing its chemical behavior in reactions.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
4-Dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, including derivatives of 4-(Dimethylamino)butan-2-ol, have been synthesized and shown to exhibit high antituberculosis activity. Notably, a hydrocitrate variant is in the final stage of clinical trials for clinical practice (Omel’kov et al., 2019).
Analgesic, Anti-Inflammatory, and Platelet Anti-Aggregating Activities
A study synthesized and tested 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols for anti-inflammatory and analgesic activities. The dimethylaminoderivatives exhibited significant analgesic activity and strong platelet anti-aggregating properties (Menozzi et al., 2000).
Radical Scavenging Activity
Research explored the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, including a variant structurally related to 4-(Dimethylamino)butan-2-ol. These compounds exhibited pronounced anti-peroxyl radical activity, comparable to the prominent antioxidant linalool (Stobiecka et al., 2016).
Optical Analysis for Electronic Materials
A study focused on synthesizing a new extended π-conjugated chromophore based on a methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate. This research is significant for understanding the nonlinear optical properties of such materials (Antony et al., 2019).
Proanthocyanidin Quantification
The 4-(dimethylamino)cinnamaldehyde (DMAC) assay, involving derivatives of 4-(Dimethylamino)butan-2-ol, is used for quantifying proanthocyanidin content in cranberry products. This method aids in standardizing bioactive components in functional foods for establishing dosage guidelines (Krueger et al., 2016).
Electrochemiluminescence in Biological Studies
4-(Dimethylamino)butyric acid (DMBA), a related compound, was used in combination with gold nanoparticle amplification for electrochemiluminescence (ECL) determination of biological substances. This technique enhances the sensitivity of detecting proteins like bovine serum albumin and immunoglobulin G (Yin et al., 2005).
Structural Analysis of Anti-Tuberculosis Agents
The structure of R207910, containing a derivative of 4-(Dimethylamino)butan-2-ol, was analyzed for its anti-tuberculosis properties. The study emphasized the role of molecular interactions and structural features in its effectiveness (Petit et al., 2007).
Catalysis and Magnetic Properties
Nickel(II) complexes with oximato bridges involving 3-[3-(dimethylamino)propylimino]butan-2-one oxime, a related compound, have been studied for their magnetism and catalytic activity. These complexes exhibit significant catecholase-like activity, important for chemical transformations (Das et al., 2013).
Solvent-Solvent Interactions in Binary Mixtures
Research on binary mixtures involving butan-2-one and alcohols, including derivatives of 4-(Dimethylamino)butan-2-ol, provided insights into solute-solvent and solvent-solvent interactions. This is crucial for understanding molecular interactions in mixed solvents (Bevilaqua et al., 2004).
Carbon Dioxide Capture Performance
The synthesis of new tertiary amines, including 4-(dimethylamino)-2-butanol, was explored for enhanced carbon dioxide capture. This study highlighted the impact of chemical structure on solubility, absorption kinetics, and regeneration in CO2 capture processes (Singto et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(dimethylamino)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAXPXLEJPTDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445911 | |
| Record name | 4-(dimethylamino)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butan-2-ol | |
CAS RN |
5867-64-1 | |
| Record name | 4-(dimethylamino)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



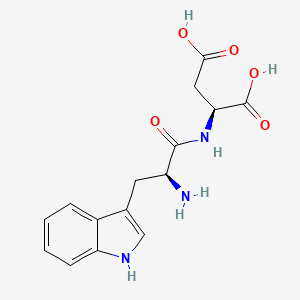
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
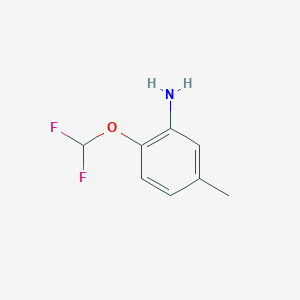

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
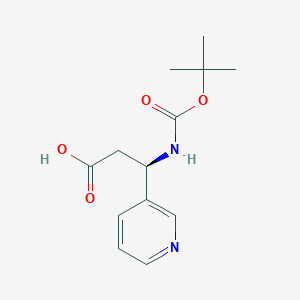
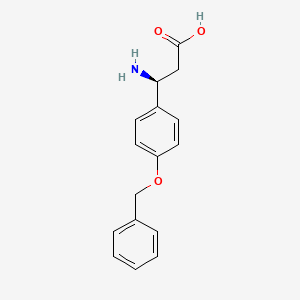
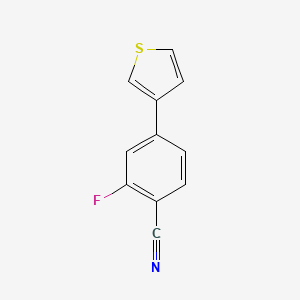
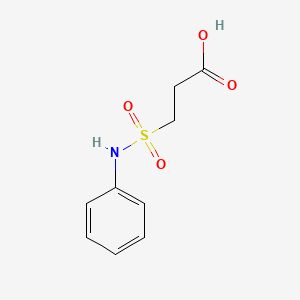
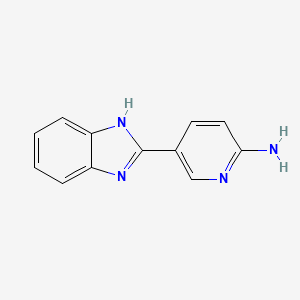
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)
